molecular formula C12H15BrN2O B5831829 4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde

4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5831829
M. Wt: 283.16 g/mol
InChI Key: LGAKFASEJNWVJK-UHFFFAOYSA-N
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Description

4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a bromophenyl group and an aldehyde functional group. Piperazine derivatives are commonly found in various biologically active compounds, including pharmaceuticals and agrochemicals, due to their ability to modulate pharmacokinetic properties and interact with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde is unique due to the presence of both the bromophenyl and aldehyde groups, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-12-4-2-1-3-11(12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAKFASEJNWVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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